6,6'-Dibromo-3,3'bipyridine

Vue d'ensemble

Description

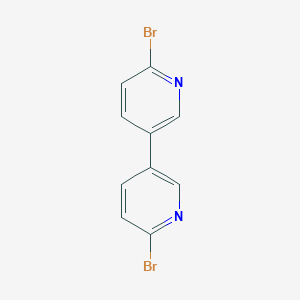

6,6’-Dibromo-3,3’-bipyridine is an organic compound with the molecular formula C10H6Br2N2. It is a derivative of bipyridine, where two bromine atoms are substituted at the 6 and 6’ positions of the bipyridine structure.

Méthodes De Préparation

Synthetic Routes and Reaction Conditions: The synthesis of 6,6’-Dibromo-3,3’-bipyridine typically involves the bromination of 3,3’-bipyridine. One common method is the direct bromination using bromine or N-bromosuccinimide (NBS) in the presence of a catalyst such as iron or aluminum chloride. The reaction is usually carried out in an inert solvent like chloroform or dichloromethane at room temperature or slightly elevated temperatures .

Industrial Production Methods: Industrial production methods for 6,6’-Dibromo-3,3’-bipyridine are similar to laboratory synthesis but are scaled up to accommodate larger quantities. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the product. Additionally, purification techniques such as recrystallization or column chromatography are employed to obtain high-purity 6,6’-Dibromo-3,3’-bipyridine .

Analyse Des Réactions Chimiques

Types of Reactions: 6,6’-Dibromo-3,3’-bipyridine undergoes various chemical reactions, including:

Substitution Reactions: The bromine atoms can be substituted with other functional groups through nucleophilic substitution reactions. Common reagents include organolithium or Grignard reagents.

Coupling Reactions: It can participate in coupling reactions such as Suzuki, Stille, and Negishi couplings to form more complex bipyridine derivatives.

Common Reagents and Conditions:

Nucleophilic Substitution: Reagents like sodium methoxide or potassium tert-butoxide in polar aprotic solvents such as dimethyl sulfoxide (DMSO) or tetrahydrofuran (THF).

Coupling Reactions: Palladium or nickel catalysts in the presence of ligands like triphenylphosphine or 1,3-bis(diphenylphosphino)propane (dppp) under inert atmosphere conditions.

Major Products:

Substitution Products: Various substituted bipyridines depending on the nucleophile used.

Coupling Products: Extended bipyridine derivatives with additional functional groups or aromatic rings.

Applications De Recherche Scientifique

Chemical Properties and Structure

6,6'-Dibromo-3,3'-bipyridine has the molecular formula C10H6Br2N2 and a molecular weight of approximately 313.98 g/mol. The compound features two bromine atoms located on the 6-position of the bipyridine structure, which enhances its reactivity compared to other bipyridine derivatives. This positioning allows for various substitution reactions that are crucial for developing new materials and catalysts.

Coordination Chemistry

The compound is often utilized as a bidentate ligand in coordination chemistry. Its ability to coordinate with metal ions forms stable complexes that are useful in various applications:

- Metal Complex Formation : 6,6'-Dibromo-3,3'-bipyridine can chelate metal ions such as nickel, copper, and palladium. These metal complexes are valuable in catalyzing chemical reactions due to their enhanced stability and reactivity compared to simpler ligands .

- Catalytic Applications : Studies have shown that metal complexes of 6,6'-dibromo-3,3'-bipyridine exhibit catalytic activity in reactions such as cross-coupling reactions (e.g., Suzuki coupling) and C-H activation processes. The bromine substituents can facilitate these reactions by providing sites for further functionalization or stabilization of intermediates .

Organic Synthesis

In organic synthesis, 6,6'-dibromo-3,3'-bipyridine serves as an essential intermediate for producing various biologically active compounds:

- Synthesis of Pharmaceuticals : The compound has been employed as a precursor in synthesizing pharmaceutical agents. For instance, it can be converted into more complex structures through nucleophilic substitution reactions, leading to compounds with potential therapeutic effects .

- Functionalization Reactions : The presence of bromine atoms allows for electrophilic aromatic substitution reactions, making it a versatile building block for creating diverse organic molecules. This property is particularly useful in developing new agrochemicals and other specialty chemicals .

Material Science

The unique properties of 6,6'-dibromo-3,3'-bipyridine extend to material science applications:

- Polymer Chemistry : It can be used as a monomer or co-monomer in polymerization processes to create functionalized polymers with specific properties. These polymers can find applications in coatings, adhesives, and electronic materials due to their enhanced thermal and mechanical stability .

- Nanomaterials : Research indicates that complexes formed with 6,6'-dibromo-3,3'-bipyridine can be integrated into nanomaterials for applications in sensors and electronic devices. The ability to tailor the electronic properties of these materials makes them suitable for advanced technological applications .

Case Study 1: Metal Complex Catalysis

A study demonstrated the effectiveness of a palladium complex with 6,6'-dibromo-3,3'-bipyridine as a catalyst for cross-coupling reactions. The complex showed high activity and selectivity under mild conditions, outperforming traditional catalysts in terms of yield and reaction time. This highlights the potential of this compound in developing efficient catalytic systems for organic synthesis.

Case Study 2: Synthesis of Biologically Active Compounds

In another investigation, researchers synthesized a series of derivatives from 6,6'-dibromo-3,3'-bipyridine that exhibited significant antibacterial activity against various pathogens. The modifications involved nucleophilic substitutions at the bromine sites followed by biological testing, showcasing the compound's utility in medicinal chemistry.

Mécanisme D'action

The mechanism of action of 6,6’-Dibromo-3,3’-bipyridine primarily involves its ability to coordinate with metal ions. The nitrogen atoms in the bipyridine structure act as electron donors, forming stable complexes with transition metals. These metal complexes can then participate in various catalytic cycles, facilitating reactions such as hydrogenation, cross-coupling, and polymerization .

Comparaison Avec Des Composés Similaires

2,2’-Bipyridine: A widely used ligand in coordination chemistry with similar coordination properties but different substitution patterns.

4,4’-Bipyridine: Another bipyridine derivative with applications in supramolecular chemistry and materials science.

6,6’-Dimethyl-3,3’-bipyridine: Similar in structure but with methyl groups instead of bromine atoms, leading to different reactivity and applications.

Uniqueness: 6,6’-Dibromo-3,3’-bipyridine is unique due to the presence of bromine atoms, which provide sites for further functionalization and enable its use in a broader range of chemical reactions compared to its unsubstituted counterparts .

Activité Biologique

6,6'-Dibromo-3,3'-bipyridine is a bipyridine derivative with significant potential in various biological and chemical applications. Its unique structure, characterized by two bromine atoms at the 6-position of the bipyridine framework, contributes to its reactivity and biological activity. This article reviews the biological activity of this compound, focusing on its antibacterial properties, interactions with metal complexes, and potential therapeutic applications.

- Molecular Formula : C10H6Br2N2

- Molecular Weight : 313.98 g/mol

- CAS Number : 147496-14-8

- InChI Key : IJTQXCQPBVBRSV-UHFFFAOYSA-N

Antibacterial Activity

Recent studies have highlighted the antibacterial properties of 6,6'-dibromo-3,3'-bipyridine and its metal complexes. For instance, complexes formed with gold(III) and 2,2'-bipyridine derivatives have shown promising results against both Gram-positive and Gram-negative bacteria.

Case Study: Gold(III) Complexes

A study investigated the antibacterial efficacy of gold(III) complexes containing bipyridine derivatives. The results indicated that these complexes exhibited significant activity against strains such as Staphylococcus aureus and Escherichia coli, with mechanisms involving disruption of bacterial cell membranes and biofilm formation inhibition .

| Bacterial Strain | Inhibition Zone (mm) | Concentration (µM) |

|---|---|---|

| Staphylococcus aureus | 20.5 | 100 |

| Escherichia coli | 18.0 | 100 |

The mechanism by which 6,6'-dibromo-3,3'-bipyridine exerts its antibacterial effects appears to be linked to its ability to chelate metal ions, which are essential for bacterial growth and metabolism. The presence of bromine atoms enhances the ligand's ability to form stable complexes with metals, potentially leading to increased antimicrobial activity through metal ion deprivation from bacteria .

Interaction with Siderophores

Research has also shown that bipyridine derivatives can influence the activity of siderophores—molecules that bind iron in microbial systems. For example, when tested in iron-deficient media, 100 µM concentrations of bipyridine significantly enhanced the antibacterial potency of sideromycin against Acinetobacter baumannii, suggesting a synergistic effect that could be exploited for therapeutic purposes .

Table: Summary of Biological Activities

Propriétés

IUPAC Name |

2-bromo-5-(6-bromopyridin-3-yl)pyridine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H6Br2N2/c11-9-3-1-7(5-13-9)8-2-4-10(12)14-6-8/h1-6H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IJTQXCQPBVBRSV-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=NC=C1C2=CN=C(C=C2)Br)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H6Br2N2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60423776 | |

| Record name | 6,6'-Dibromo-3,3'-bipyridine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60423776 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

313.98 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

147496-14-8 | |

| Record name | 6,6'-Dibromo-3,3'-bipyridine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60423776 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.